molecular formula C15H13N3O5S B8752819 1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B8752819
M. Wt: 347.3 g/mol
InChI Key: ZMKJLQWVXZDGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(methoxymethyl)-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H13N3O5S/c1-23-10-13-8-11-7-12(18(19)20)9-16-15(11)17(13)24(21,22)14-5-3-2-4-6-14/h2-9H,10H2,1H3

InChI Key

ZMKJLQWVXZDGSC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N,N′,N′-Tetramethyl-1,8-naphthalenediamine (0.212 g, 0.99 mmol) and trimethyloxonium tetrafluoroborate (0.146 g, 0.99 mmol) were added to a solution of (5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (0.11 g, 0.33 mmol) in DCM (3.3 mL). The reaction mixture was stirred at room temperature for 1 hour. It was then treated with saturated aqueous NaHCO3, and the layers were separated. The aqueous layer was extracted with DCM. The combined organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography to afford 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.11 g, 96%).
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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